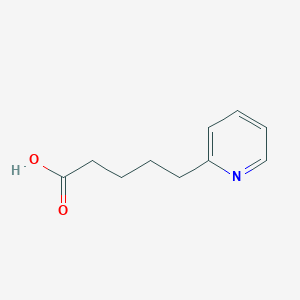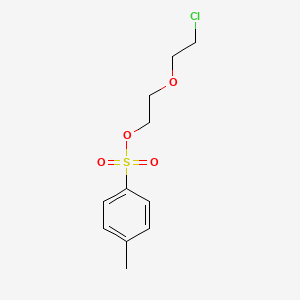
Chloroethoxyethyl-tosylate
Übersicht
Beschreibung
Chloroethoxyethyl-tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis due to their excellent leaving group properties. This compound is particularly useful in various chemical reactions, including nucleophilic substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroethoxyethyl-tosylate can be synthesized through the esterification of chloroethoxyethanol with p-toluenesulfonyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Chloroethoxyethyl-tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, to enhance the nucleophilicity of the nucleophile.
Elimination Reactions: Strong bases, such as sodium hydride or potassium tert-butoxide, can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Nucleophilic Substitution: The major products are ethers, thioethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene.
Wissenschaftliche Forschungsanwendungen
Chloroethoxyethyl-tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It is used in the synthesis of drug molecules and prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: It is used in the production of specialty chemicals, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of chloroethoxyethyl-tosylate involves the nucleophilic attack on the carbon atom bonded to the tosylate group. This leads to the displacement of the tosylate group and the formation of a new bond between the nucleophile and the carbon atom. The tosylate group acts as a leaving group, stabilizing the transition state and facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar to chloroethoxyethyl-tosylate, methanesulfonyl chloride is used to convert alcohols into good leaving groups for nucleophilic substitution reactions.
Trifluoromethanesulfonyl Chloride: This compound is also used to create good leaving groups and is known for its high reactivity.
Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions with various nucleophiles. Its chloroethoxyethyl group provides additional functionality, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H15ClO4S |
|---|---|
Molekulargewicht |
278.75 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15ClO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
SWPSLRINHOQENG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methoxyphenyl)methylthio]-2-methylpropanoic acid](/img/structure/B8423320.png)
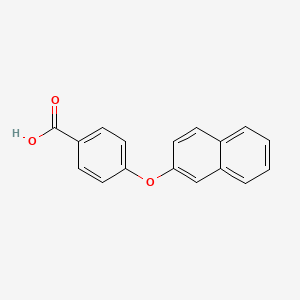
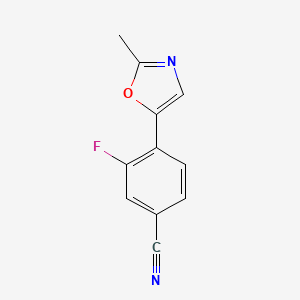
![N-ethyl-2,3-diaza-spiro[4.4]non-3-ene-2-carboxamidine](/img/structure/B8423353.png)
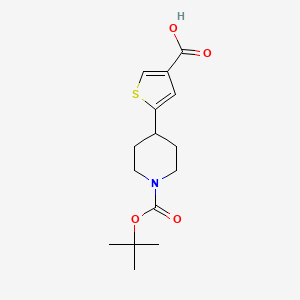
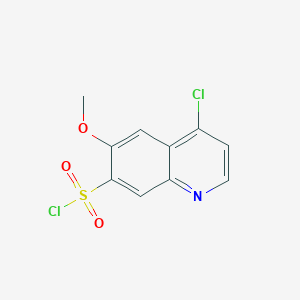
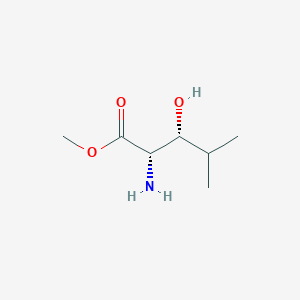
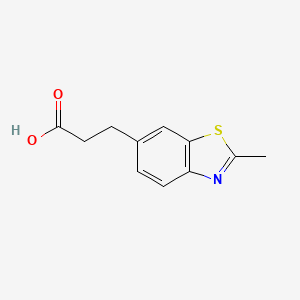
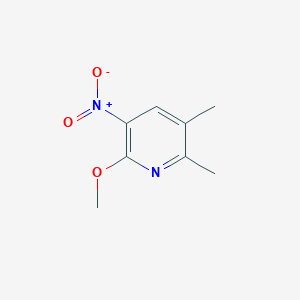
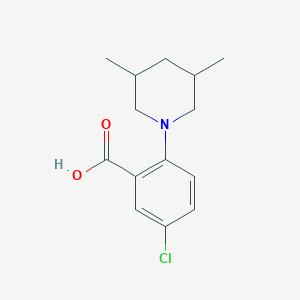
![4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid](/img/structure/B8423418.png)
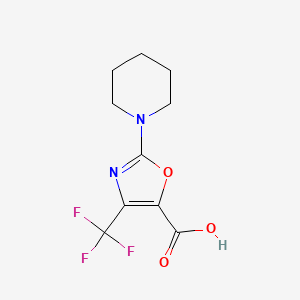
![2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide](/img/structure/B8423436.png)
